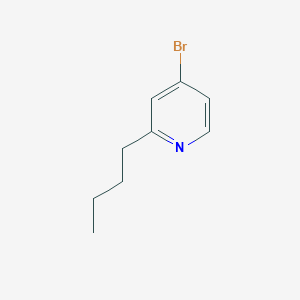

4-Bromo-2-butylpyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-butylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-2-3-4-9-7-8(10)5-6-11-9/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTQFMSYVOYEEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=CC(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 4 Bromo 2 Butylpyridine

Retrosynthetic Analysis and Key Disconnections

A primary retrosynthetic disconnection for this compound is the carbon-bromine bond, which points to 2-butylpyridine as the immediate precursor. A further disconnection of the butyl group from the pyridine (B92270) ring suggests starting materials such as pyridine and a butyl-containing organometallic reagent.

Precursor Synthesis: Preparation of Key Starting Materials

The key precursor, 2-butylpyridine, can be synthesized via several routes. One common method is the alkylation of pyridine. This can be achieved by reacting pyridine with an organolithium reagent, such as n-butyllithium, in a process analogous to the Chichibabin reaction. wikipedia.org Alternatively, Grignard reagents can be coupled with halopyridines, or radical coupling reactions can be employed to introduce the alkyl chain. organic-chemistry.org

Halogenation Strategies for the Pyridine Ring

Selective bromination of 2-butylpyridine at the 4-position is the crucial step. The electron-donating nature of the alkyl group at the 2-position can direct electrophiles to the 3- or 5-positions. However, 4-halogenation can be achieved under specific conditions. One strategy involves the conversion of the pyridine to its N-oxide. The N-oxide can then undergo nitration, which preferentially occurs at the 4-position. The resulting 4-nitro group can be subsequently displaced by a bromide source. nih.gov Another approach is the direct halogenation using a phosphine-based reagent system designed to selectively install a phosphonium (B103445) salt at the 4-position, which is then displaced by a halide nucleophile. nih.gov Direct bromination with elemental bromine or N-bromosuccinimide (NBS) might also yield the desired product, though potentially as part of a mixture of regioisomers requiring separation.

Purification and Characterization

Following the reaction, this compound would be isolated from the reaction mixture using standard laboratory techniques. Purification is typically achieved through liquid chromatography, most commonly column chromatography on silica (B1680970) gel. The structural identity and purity of the final compound are confirmed by a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Chemical Reactivity and Transformational Chemistry of 4 Bromo 2 Butylpyridine

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation, and 4-Bromo-2-butylpyridine is a well-suited substrate for these transformations. The bromine atom at the 4-position serves as a reactive handle for catalysis, primarily with palladium complexes. The general reactivity for halopyridines in these reactions is well-established, with the C-Br bond being a common site for oxidative addition to a low-valent metal center, initiating the catalytic cycle.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organohalide with an organoboron compound. For this compound, this reaction allows for the introduction of various aryl or vinyl substituents at the 4-position. The reaction is typically catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst like palladium acetate (B1210297), Pd(OAc)₂. researchgate.net The process involves the oxidative addition of the palladium catalyst to the C-Br bond of the pyridine (B92270), followed by transmetalation with the boronic acid (or its boronate ester derivative) in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. rsc.org

While specific studies exhaustively detailing the Suzuki-Miyaura coupling of this compound are not prevalent in publicly accessible literature, the reactivity of similar 4-bromopyridines is well-documented. sci-hub.se The reaction's success and yield are highly dependent on the choice of catalyst, ligand, base, and solvent. For electron-deficient heteroaryl halides like 4-bromopyridines, bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related 4-Bromopyridine Scaffolds This table illustrates typical conditions used for analogous compounds, as specific data for this compound is limited.

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | High | sci-hub.se |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | Good | researchgate.net |

| Alkylboronic pinacol (B44631) ester | Pd₂(dba)₃ (2) | Ad₂PⁿBu (8) | LiOᵗBu | Dioxane | 100 | Good | nih.gov |

Heck Coupling Reactions in Olefination Processes

The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes, a key transformation for olefination. cymitquimica.commdpi.com In the context of this compound, this reaction would install a vinyl group at the 4-position. The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the C-Br bond. Subsequently, the alkene coordinates to the palladium complex and undergoes migratory insertion, followed by β-hydride elimination to release the final product and a hydridopalladium species. A base is required to regenerate the active palladium(0) catalyst. mdpi.com

Ligand-free palladium systems or those with phosphine ligands are commonly used. rug.nl The choice of base, such as triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃), and a polar aprotic solvent like DMF or NMP is crucial for high yields. koreascience.krugent.be While specific examples for this compound are scarce, studies on other bromopyridines, such as 3-bromopyridine, demonstrate successful coupling with olefins like butyl acrylate (B77674) under low palladium loading conditions. rug.nl

Table 2: Illustrative Conditions for Heck Reactions with Bromopyridines This table shows typical conditions for analogous compounds, reflecting the general methodology.

| Alkene | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| n-Butyl acrylate | Pd(OAc)₂ (0.05) | NaOAc | NMP | 135 | High | rug.nl |

| Styrene | Pd/USY (0.2) | CH₃COONa | DMAc | 140 | High | mdpi.com |

| n-Butyl acrylate | Pd(dba)₂-CNT (0.2) | K₃PO₄ | DMF | 120 | Moderate | koreascience.kr |

Negishi Coupling Protocols with Organozinc Reagents

The Negishi coupling is a highly effective method for forming C-C bonds by reacting an organohalide with an organozinc reagent, catalyzed by nickel or palladium. Current time information in Bangalore, IN.organic-chemistry.org This reaction is known for its high functional group tolerance and reactivity. For this compound, a Negishi coupling would involve its reaction with an organozinc compound (R-ZnX) to produce 2-butyl-4-R-pyridine. The mechanism follows the standard cross-coupling pathway: oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the organozinc reagent, and reductive elimination. wikipedia.org

The preparation of the organozinc reagent is a key step, which can be done from the corresponding organohalide and activated zinc. bldpharm.com The higher reactivity of organozinc compounds compared to organoboranes or organostannanes often leads to faster reactions. wikipedia.org While literature specifically detailing Negishi couplings of this compound is limited, the reaction is broadly applicable to halopyridines. For instance, α-amino acid-derived organozinc reagents have been successfully coupled with various bromopyridines using palladium catalysts like Pd₂(dba)₃ in combination with phosphine ligands such as P(2-furyl)₃. rsc.orgresearchgate.net

Table 3: General Conditions for Negishi Coupling of Bromopyridines This table provides examples of conditions used for related bromopyridine substrates.

| Organozinc Reagent | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Arylzinc chloride | Pd(P(t-Bu)₃)₂ | THF | Room Temp | Good | organic-chemistry.org |

| Functionalized organozinc | Pd(PPh₃)₄ | THF | 60 | Good | researchgate.net |

| Amino acid-derived organozinc | Pd₂(dba)₃ / P(o-Tol)₃ | DMF | 50 | Moderate-Good | researchgate.net |

Other Palladium-Catalyzed Aryl-Halide Transformations

Beyond the Suzuki, Heck, and Negishi reactions, the C-Br bond in this compound is amenable to other palladium-catalyzed transformations. These reactions further highlight the compound's role as a versatile building block. One important class of reactions is the direct C-H arylation, where the C-Br bond of one molecule directs the arylation at a C-H bond of another, although in many cases, the C-Br bond itself is the reactive site for coupling with an arene that undergoes C-H activation. wikipedia.orgresearchgate.net

For instance, palladium-catalyzed borylation can convert the C-Br bond into a boronate ester, which can then be used in subsequent Suzuki-Miyaura couplings. This two-step sequence (Miyaura borylation/Suzuki–Miyaura coupling) is a powerful strategy for building complex molecules. koreascience.krnih.gov Other transformations, such as Sonogashira coupling with terminal alkynes or Buchwald-Hartwig amination with amines, are also well-established for halopyridines and would be expected to proceed at the 4-position of this compound.

Nucleophilic Substitution Reactions at the Bromine-Substituted Position

The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. nih.govuoanbar.edu.iq The nitrogen atom acts as a powerful electron-withdrawing group, stabilizing the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack. ugent.be For this compound, the bromine atom at the 4-position is activated towards displacement by nucleophiles.

Reactions with Carbon-Based Nucleophiles

The displacement of the bromide in this compound by carbon-based nucleophiles provides a direct route for C-C bond formation. This SNAr reaction typically proceeds via a two-step addition-elimination mechanism. researchgate.net A strong carbon nucleophile attacks the C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate where the negative charge is delocalized onto the ring nitrogen. Subsequent expulsion of the bromide ion restores the aromaticity of the ring, yielding the 4-substituted product. ugent.be

A range of carbon nucleophiles can be employed, including cyanide ions, enolates, and organometallic reagents. For example, reactions of halopyridines with phenylacetonitrile (B145931) (PhCH₂CN) have been shown to proceed efficiently, particularly under microwave irradiation, which can dramatically reduce reaction times. sci-hub.se While specific documented examples for this compound are not readily found, the general principle is well-established for other 2- and 4-halopyridines. The reactivity follows the order F > Cl > Br > I when a charge-localized nucleophile is used, as the highly electronegative halogen enhances the electrophilicity of the carbon center, facilitating the initial attack. sci-hub.se

Reactions with Heteroatom Nucleophiles (e.g., Nitrogen, Sulfur)

The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr) at the C4 position, where the bromine atom acts as a leaving group. This allows for the introduction of various heteroatom nucleophiles.

Nitrogen Nucleophiles: The formation of carbon-nitrogen bonds is readily achieved via palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.org This reaction allows for the coupling of this compound with a wide range of primary and secondary amines. The process typically involves a palladium precatalyst, a phosphine ligand (such as BINAP or other bulky, electron-rich ligands), and a base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) in a solvent like toluene or dioxane. wikipedia.orgchemspider.comorganic-synthesis.com While direct data for this compound is not prevalent, the reactivity is well-established for various bromopyridines, including those with alkyl substituents. chemspider.comacs.org The reaction is highly versatile, accommodating diverse amine coupling partners. wikipedia.org

Sulfur Nucleophiles: Analogous to nitrogen nucleophiles, sulfur-based nucleophiles such as thiolates can displace the bromide at the 4-position. abertay.ac.uk These reactions typically proceed under SNAr conditions, often facilitated by a base to generate the thiolate anion, to form 4-(alkylthio)- or 4-(arylthio)-2-butylpyridine derivatives.

| Reaction Type | Nucleophile | Catalyst/Reagents | Product Type | Ref. |

| Buchwald-Hartwig | Primary/Secondary Amines (e.g., anilines, morpholine, diamines) | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., BINAP, XPhos); Base (e.g., NaOtBu, Cs₂CO₃) | 4-Amino-2-butylpyridines | chemspider.comorganic-synthesis.comacs.org |

| Nucleophilic Aromatic Substitution | Thiolates (R-S⁻) | Base (e.g., NaH, K₂CO₃) | 4-(Alkyl/Aryl)thio-2-butylpyridines | abertay.ac.uk |

Oxidation and Reduction Chemistry of the Pyridine Ring System

Selective Reduction of the Pyridine Nucleus

The aromatic pyridine ring of this compound can be fully reduced to the corresponding piperidine (B6355638) derivative. This transformation is most commonly achieved through catalytic hydrogenation. researchgate.net The reaction typically requires a platinum or palladium catalyst (e.g., PtO₂, Pd/C) under hydrogen pressure. researchgate.netgla.ac.uk Often, acidic conditions, such as using glacial acetic acid as a solvent, are employed to facilitate the reduction of the electron-deficient ring. researchgate.net A key challenge in the hydrogenation of halopyridines is the potential for competitive dehalogenation, where the C-Br bond is cleaved. google.com Careful selection of the catalyst and reaction conditions is therefore crucial to selectively reduce the ring while preserving the bromine substituent. For instance, azacyclonol (B1665903) is synthesized through catalytic hydrogenation of a bromopyridine derivative to reduce the pyridine ring. vulcanchem.com

| Reaction | Reagents/Catalyst | Product | Notes | Ref. |

| Catalytic Hydrogenation | H₂, PtO₂ in Acetic Acid | 4-Bromo-2-butylpiperidine | High pressure (50-70 bar) is often required for pyridine ring reduction. | researchgate.net |

| Catalytic Hydrogenation | H₂, Pd/C | 4-Bromo-2-butylpiperidine | Risk of dehalogenation to form 2-butylpiperidine (B1275384) exists. | google.com |

Oxidative Transformations of Alkyl Side Chains

The pyridine moiety in this compound can undergo oxidation at two primary sites: the ring nitrogen and the butyl side chain.

N-Oxidation: The nitrogen atom of the pyridine ring can be readily oxidized to form this compound N-oxide. This reaction is typically carried out using peracids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA). abertay.ac.uk The resulting N-oxide exhibits altered reactivity compared to the parent pyridine, for example, facilitating electrophilic substitution at the 4-position. wikipedia.org

Side-Chain Oxidation: The butyl group, particularly at the benzylic-like carbon adjacent to the pyridine ring, is susceptible to oxidation. pearson.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can potentially oxidize the side chain, leading to the formation of a ketone (1-(4-bromo-2-pyridinyl)-1-butanone) or, under more forcing conditions, cleaving the chain to yield 4-bromo-2-picolinic acid. The pyridine ring itself is generally resistant to oxidation under these conditions. gla.ac.uk

Derivatization Strategies and Functional Group Interconversions

Modification of the Butyl Side Chain

The butyl side chain offers opportunities for functionalization, separate from the aromatic ring. One common strategy is free-radical halogenation. pearson.com Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), a bromine atom can be introduced onto the alkyl chain, preferentially at the "benzylic" position due to the stability of the resulting radical intermediate. This creates a new reactive handle, 4-bromo-2-(1-bromobutyl)pyridine, which can subsequently undergo nucleophilic substitution to introduce a variety of other functional groups. Vapor-phase chlorination at high temperatures is another method for achieving side-chain halogenation on alkylpyridines. google.com

Introduction of Additional Functionalities onto the Pyridine Ring

The bromine atom at the C4 position is a powerful tool for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. This is the most significant and widely used derivatization strategy for halopyridines.

Suzuki-Miyaura Coupling: This reaction pairs the this compound with an organoboron reagent (a boronic acid or boronic ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.orglibretexts.org This method is exceptionally versatile for creating biaryl or vinyl-substituted pyridines. A typical catalytic system involves Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand, and a base such as K₃PO₄ or K₂CO₃. nih.govresearchgate.net

Sonogashira Coupling: To introduce an alkyne functionality, the Sonogashira reaction is employed, coupling this compound with a terminal alkyne. mdpi.com This reaction is co-catalyzed by palladium and a copper(I) salt (e.g., CuI) in the presence of a base, typically an amine like triethylamine (TEA) or piperidine. washington.edunih.gov This provides a direct route to 4-alkynyl-2-butylpyridines.

Other Cross-Coupling Reactions: Beyond these, other palladium-catalyzed reactions like the Heck coupling (with alkenes) and Stille coupling (with organostannanes) can also be utilized to further functionalize the 4-position. vulcanchem.com

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type | Ref. |

| Suzuki-Miyaura | R-B(OH)₂ (Aryl/Vinyl Boronic Acid) | Pd(PPh₃)₄ or Pd(OAc)₂/ligand, Base (K₃PO₄, K₂CO₃) | 4-Aryl/Vinyl-2-butylpyridine | libretexts.orgnih.govresearchgate.net |

| Sonogashira | R-C≡CH (Terminal Alkyne) | Pd catalyst, Cu(I) salt (e.g., CuI), Amine Base (TEA) | 4-Alkynyl-2-butylpyridine | mdpi.comwashington.edunih.gov |

| Buchwald-Hartwig | R₂NH (Amine) | Pd catalyst/ligand, Base (NaOtBu) | 4-Amino-2-butylpyridine | wikipedia.orgacs.org |

| Heck | Alkene | Pd catalyst, Base | 4-Alkenyl-2-butylpyridine | vulcanchem.com |

Advanced Spectroscopic and Analytical Characterization of 4 Bromo 2 Butylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a crucial technique for mapping the precise arrangement of atoms within a molecule. Through the analysis of the magnetic behaviors of atomic nuclei, chemists can determine the connectivity and chemical environment of each atom.

¹H NMR spectroscopy offers in-depth information regarding the hydrogen atoms in a molecule. The chemical shift (δ) of a proton indicates its electronic surroundings, while the splitting pattern, or multiplicity, reveals the number of adjacent protons. In the case of 4-Bromo-2-butylpyridine, the protons on the pyridine (B92270) ring and the butyl side chain produce unique signals. Aromatic protons typically resonate in the downfield region (δ 7.0–8.5 ppm) because of the deshielding influence of the aromatic ring current. The protons of the butyl group are found in the more shielded upfield region (δ 0.9–2.8 ppm). For example, the methyl (CH₃) protons of the butyl group are anticipated to show as a triplet around δ 0.9 ppm, whereas the methylene (B1212753) (CH₂) group next to the pyridine ring will appear as a triplet further downfield, near δ 2.8 ppm.

H-3: This proton is expected to present as a doublet, coupled with H-5.

H-5: This proton will likely be a doublet of doublets, due to coupling with both H-3 and H-6.

H-6: This proton should also appear as a doublet, coupled with H-5.

The integration of these peaks correlates to the number of protons responsible for the signal, which confirms the presence of the butyl group and the three protons on the pyridine ring.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 | ~8.3 | d | ~5.5 |

| H-5 | ~7.4 | dd | ~5.5, ~1.8 |

| H-3 | ~7.2 | d | ~1.8 |

| -CH₂- (α to ring) | ~2.8 | t | ~7.7 |

| -CH₂- | ~1.7 | sextet | ~7.5 |

| -CH₂- | ~1.4 | sextet | ~7.5 |

| -CH₃ | ~0.9 | t | ~7.3 |

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. oregonstate.edu Each distinct carbon atom generates a unique signal, and its chemical shift reveals its hybridization and chemical environment. For this compound, the carbon atoms of the pyridine ring resonate at a lower field (δ 120–160 ppm) compared to the aliphatic carbons of the butyl group (δ 10–40 ppm). oregonstate.edulibretexts.org The carbon atom bonded to the bromine (C-4) is significantly affected by the halogen's electronegativity, resulting in a characteristic chemical shift. Likewise, the carbon atoms attached to the nitrogen (C-2 and C-6) are deshielded and appear downfield.

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~163 |

| C-6 | ~151 |

| C-4 | ~132 |

| C-3 | ~129 |

| C-5 | ~126 |

| -CH₂- (α to ring) | ~38 |

| -CH₂- | ~31 |

| -CH₂- | ~22 |

| -CH₃ | ~14 |

To assign all proton and carbon signals without ambiguity, especially in more complex derivatives, two-dimensional (2D) NMR techniques are utilized. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled. For this compound, COSY would display cross-peaks between H-5 and H-6, and between H-5 and H-3, confirming their connectivity. cdnsciencepub.com It would also show correlations between adjacent methylene groups in the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This method correlates directly bonded proton and carbon atoms. It is essential for assigning carbon signals based on previously assigned proton signals. For instance, the proton signal at approximately δ 2.8 ppm would exhibit a cross-peak with the carbon signal at roughly δ 38 ppm, confirming the assignment of the α-methylene group.

¹⁵N NMR spectroscopy is a specialized method that directly examines the nitrogen atom within the pyridine ring. The chemical shift of the ¹⁵N nucleus is extremely sensitive to its electronic environment, including the influence of substituents on the ring. scispace.comacs.org For this compound, the ¹⁵N chemical shift would offer insight into the electron-withdrawing nature of the bromine atom and the electron-donating effect of the butyl group. By comparing the ¹⁵N chemical shift of this compound with that of pyridine and other substituted pyridines, a quantitative evaluation of these electronic effects can be made. scispace.comjapsonline.com This technique is especially valuable when studying the synthesis of various derivatives, as changes in the ¹⁵N chemical shift can signal successful modifications at different positions on the pyridine ring. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry is a potent analytical technique for measuring the mass-to-charge ratio (m/z) of ions. It is employed to ascertain the molecular weight of a compound and can also furnish information about its elemental composition and structure. organic-chemistry.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile components within a mixture. In the context of this compound, GC-MS serves to confirm the compound's identity, assess its purity, and identify any byproducts from its synthesis.

The gas chromatograph separates this compound from other compounds in a sample based on their boiling points and affinities for the stationary phase of the GC column. etamu.edu Alkylpyridines are routinely analyzed using this method. acs.org Following separation, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy process often causes the molecular ion to break apart into characteristic fragment ions. uni-saarland.de

The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge (m/z) ratio. A key feature in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two m/z units (M+ and M+2). This is due to the natural isotopic abundance of bromine (79Br and 81Br are in an approximate 1:1 ratio).

The fragmentation pattern provides a "fingerprint" for the molecule's structure. For this compound, fragmentation would likely involve cleavage of the butyl side chain. Common fragmentation pathways include the loss of alkyl radicals. The analysis of these patterns, along with the retention time from the GC, allows for unambiguous identification. etamu.eduresearchgate.net

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Ion | Description |

| 213/215 | [C9H12BrN]+• | Molecular ion (M+•) peak, showing the characteristic 1:1 bromine isotope pattern. |

| 198/200 | [C8H9BrN]+• | Loss of a methyl radical (•CH3) from the butyl chain. |

| 184/186 | [C7H7BrN]+• | Loss of an ethyl radical (•C2H5) from the butyl chain. |

| 170/172 | [C6H5BrN]+• | Loss of a propyl radical (•C3H7) from the butyl chain (alpha-cleavage). |

| 156/158 | [C5H3BrN]+• | Bromopyridine fragment. |

| 78 | [C5H4N]+ | Pyridyl cation fragment after loss of bromine and butyl chain. |

Note: This table is predictive, based on common fragmentation patterns of alkylpyridines and brominated aromatic compounds.

High-Resolution Mass Spectrometry (HRMS)

While standard GC-MS provides nominal mass data, High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with very high precision (typically to within 0.001 atomic mass units). This accuracy allows for the unambiguous determination of the elemental formula of this compound and its derivatives. acs.org

By comparing the experimentally measured exact mass to the calculated mass for a proposed formula, HRMS can confirm the elemental composition, distinguishing between compounds that may have the same nominal mass but different atomic makeups. For instance, HRMS analysis of a derivative, 3-bromo-5-chloro-2-substituted-pyridine, yielded a measured mass of 183.022, which was in close agreement with the calculated mass of 183.265 for the formula C₉H₈ClNO, confirming its composition. google.com This level of precision is crucial for verifying the identity of newly synthesized compounds and is a standard requirement for publication in chemical research. acs.orgrsc.org

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques probe the interactions of molecules with electromagnetic radiation, providing insights into functional groups and electronic structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending). Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an invaluable tool for identifying the functional groups present in this compound. elixirpublishers.com

The IR spectrum of this compound is expected to show several key absorption bands:

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl group appears just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected in the 1600-1400 cm⁻¹ region. elixirpublishers.com

C-H Bending: Bending vibrations for the alkyl chain and the aromatic ring appear at lower frequencies.

C-Br Stretching: The carbon-bromine bond stretch is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range, although this can be coupled with other ring vibrations. core.ac.uk

Table 2: Expected Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | Aromatic C-H Stretch | Pyridine Ring |

| 2960-2850 | Aliphatic C-H Stretch | Butyl Group |

| 1600-1550 | C=N Stretch | Pyridine Ring |

| 1550-1450 | C=C Stretch | Pyridine Ring |

| 1465-1375 | C-H Bend | Butyl Group |

| ~830 | Aromatic C-H Out-of-Plane Bend | Substituted Pyridine |

| 600-500 | C-Br Stretch | Bromo-substituent |

Note: This table is based on characteristic frequencies for substituted pyridines and alkyl halides. elixirpublishers.comdergipark.org.tr

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. libretexts.orgmsu.edu For organic molecules like this compound, the most significant electronic transitions are typically π → π* and n → π*. shu.ac.uk

The pyridine ring is a chromophore that exhibits characteristic UV absorption. The key transitions are:

π → π transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In conjugated systems like pyridine, these occur at longer wavelengths compared to non-conjugated systems. libretexts.org

n → π transitions:* This is a lower-intensity absorption involving the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital. shu.ac.uk

Substituents on the pyridine ring can cause shifts in the absorption maxima (λmax). The butyl group (an alkyl group) is an auxochrome that can cause a small red shift (bathochromic shift) to longer wavelengths. The bromine atom, also an auxochrome, can similarly influence the electronic transitions through its inductive and resonance effects, typically resulting in a red shift compared to unsubstituted pyridine. uomustansiriyah.edu.iq The spectrum is usually recorded in a non-polar solvent like hexane (B92381) or a polar solvent like ethanol, as solvent polarity can also influence the position and intensity of absorption bands. uomustansiriyah.edu.iq

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides exact bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

While the specific crystal structure of this compound is not described in publicly available literature, the technique is widely applied to its derivatives and related brominated heterocyclic compounds. rsc.orgekb.egrsc.org For example, the crystal structure of Ethyl 2-bromo-4-(4-chlorophenyl)-6-phenyl-3-pyridinecarboxylate has been determined, revealing detailed geometric parameters. ekb.eg

Analysis of similar structures shows that brominated pyridines often exhibit specific packing arrangements stabilized by intermolecular interactions, such as halogen bonding (C-Br···N or C-Br···Br interactions) and π-π stacking between aromatic rings. nih.gov If a single crystal of this compound were analyzed, X-ray diffraction would provide unambiguous confirmation of its molecular structure, including the conformation of the butyl chain relative to the pyridine ring and the arrangement of molecules in the solid state.

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures and for purity assessment.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate isomers and related compounds. sielc.com For pyridine derivatives, which are often basic and hydrophilic, several HPLC modes can be employed:

Reversed-Phase HPLC (RP-HPLC): This is the most common mode, typically using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with additives like formic acid or phosphoric acid). helixchrom.comhelixchrom.com

Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can provide enhanced selectivity for separating isomers of pyridine derivatives. helixchrom.comsielc.com

Ion-Pairing Chromatography: Adding an ion-pairing agent to the mobile phase can improve the retention and peak shape of ionizable compounds like pyridines on a reversed-phase column. tandfonline.com

Detection is commonly performed using a UV detector, set to a wavelength where the compound absorbs strongly (e.g., ~270 nm). sielc.com

Gas Chromatography (GC) , as mentioned in the GC-MS section, is well-suited for the analysis of volatile compounds like alkylpyridines. acs.orgresearchgate.net The choice of the stationary phase in the GC column is critical for achieving good separation from isomers or impurities. Columns with varying polarity can be used to optimize the separation based on differences in boiling points and intermolecular interactions. Quantitative analysis can be performed by integrating the peak area and comparing it to that of a known standard.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For pyridine derivatives, including this compound, reversed-phase HPLC is a commonly employed method. bohrium.comijsrst.com This technique utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

The development of a robust HPLC method is essential for monitoring the progress of synthetic reactions and for assessing the purity of the final compound. researchgate.net For pyridine derivatives, various HPLC methods have been developed, including those that use mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms to enhance separation, particularly for isomers and closely related compounds. helixchrom.com Another approach involves hydrogen-bonding interactions between the analyte and a specialized stationary phase. sielc.com

An isocratic RP-HPLC method can be developed and validated according to ICH guidelines to ensure accuracy, precision, and robustness for the quantification of pyridine derivatives. bohrium.comijsrst.com The choice of column, mobile phase composition, and detector wavelength are critical parameters that must be optimized for the specific analyte. For instance, a C18 column is a common choice for reversed-phase separations. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer. sielc.com UV detection is typically suitable for aromatic compounds like pyridine derivatives, with the detection wavelength set to a value where the analyte exhibits strong absorbance. researchgate.netsielc.com

| Parameter | Condition | Rationale |

| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | A standard reversed-phase column suitable for the separation of moderately non-polar compounds like this compound. |

| Mobile Phase | Acetonitrile:Water (Gradient) | A versatile mobile phase for reversed-phase HPLC, allowing for the elution of a wide range of compounds. A gradient can optimize separation. sielc.com |

| Flow Rate | 1.0 mL/min | A typical flow rate for analytical HPLC, providing good separation efficiency and reasonable analysis time. sielc.com |

| Detection | UV at 254 nm | Aromatic pyridine ring absorbs UV light, making UV detection a suitable and sensitive method. |

| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

Column Chromatography for Product Purification

Column chromatography is a fundamental purification technique in organic synthesis, used to separate a desired compound from a mixture of byproducts and unreacted starting materials. For the purification of brominated pyridine derivatives, silica (B1680970) gel is a commonly used stationary phase due to its polarity and ability to separate compounds based on their differential adsorption.

The choice of eluent (mobile phase) is critical for achieving effective separation. A mixture of a non-polar solvent, such as hexane or cyclohexane, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane (B109758) (DCM), is often employed. google.com The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product. The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure compound.

For instance, in the synthesis of related brominated pyridine derivatives, column chromatography using a mixture of hexane and ethyl acetate has been shown to be effective in achieving high purity. Similarly, a solvent system of methanol and DCM has been successfully used for the purification of other functionalized bromopyridines. mdpi.comsemanticscholar.org The purification of products from reactions involving brominating agents like N-Bromosuccinimide (NBS) often necessitates a chromatographic step to remove unreacted reagents and byproducts. nih.gov

| Parameter | Description | Typical Application |

| Stationary Phase | Silica Gel (70-230 mesh) | A standard adsorbent for the purification of moderately polar organic compounds. |

| Eluent System | Hexane/Ethyl Acetate Gradient | A common solvent system where the polarity is gradually increased by increasing the proportion of ethyl acetate to elute compounds of varying polarities. |

| Monitoring | Thin-Layer Chromatography (TLC) | Used to analyze the fractions collected from the column to determine which ones contain the pure product. |

| Product Isolation | Rotary Evaporation | After pooling the pure fractions, the solvent is removed under reduced pressure to yield the purified compound. mdpi.comsemanticscholar.org |

Computational and Theoretical Investigations of 4 Bromo 2 Butylpyridine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of a molecule. For 4-Bromo-2-butylpyridine, these methods can elucidate its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure and reactivity of molecules. By calculating electron density and related properties, DFT can identify sites susceptible to electrophilic or nucleophilic attack, thereby predicting the selectivity of chemical reactions. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine atomic charges, electrostatic potential maps, and Fukui functions.

The calculated Mulliken atomic charges would likely indicate that the nitrogen atom possesses a significant negative charge, making it a primary site for protonation or alkylation. The carbon atoms in the pyridine (B92270) ring would exhibit a more complex charge distribution due to the competing electron-withdrawing effects of the nitrogen and bromine atoms and the electron-donating effect of the butyl group. The results of such a hypothetical analysis are presented in Table 1.

Table 1: Hypothetical Mulliken Atomic Charges for this compound Calculated via DFT (Note: These values are illustrative and based on typical results for similar compounds.)

| Atom | Mulliken Charge (e) |

| N1 | -0.58 |

| C2 | +0.25 |

| C3 | -0.15 |

| C4 | +0.10 |

| C5 | -0.12 |

| C6 | +0.20 |

| Br7 | -0.08 |

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the bromine atom, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the pyridine ring, particularly the carbon atoms, suggesting these are the sites for nucleophilic attack. A representative frontier orbital analysis is summarized in Table 2.

Table 2: Hypothetical Frontier Orbital Energies for this compound (Note: These values are illustrative and based on typical results for similar compounds.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, which possesses a butyl group with multiple rotatable bonds, MD simulations can explore its conformational landscape and identify the most stable conformers. By simulating the molecule's motion at a given temperature, MD can reveal the preferred orientations of the butyl chain relative to the pyridine ring and the energetic barriers between different conformations.

A typical MD simulation would place the this compound molecule in a solvent box and simulate its trajectory over several nanoseconds. Analysis of this trajectory would likely show that the butyl chain preferentially adopts a staggered conformation to minimize steric hindrance. The dihedral angles of the butyl chain would be monitored to identify the most populated conformational states.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra.

Predicted ¹H and ¹³C NMR chemical shifts are obtained by calculating the magnetic shielding tensors for each nucleus. These theoretical values, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can provide a reliable prediction of the experimental NMR spectrum. Similarly, the calculation of vibrational frequencies can generate a theoretical IR spectrum, where the peaks correspond to specific vibrational modes of the molecule, such as C-H stretching, C=N stretching, and C-Br stretching. A hypothetical prediction of the key ¹³C NMR chemical shifts is presented in Table 3.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Note: These values are illustrative and based on typical results for similar compounds, referenced to TMS.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 162.5 |

| C3 | 123.8 |

| C4 | 130.1 |

| C5 | 121.4 |

| C6 | 150.2 |

Theoretical Elucidation of Reaction Mechanisms and Transition States

For instance, in a hypothetical SNAr reaction where a nucleophile replaces the bromine atom, calculations would be performed to locate the transition state structure and determine the activation energy barrier. This would involve optimizing the geometry of the reactants, the transition state, and the products. The calculated activation energy would provide a quantitative measure of the reaction's feasibility. Such studies would be crucial in understanding the reactivity of the C-Br bond and predicting the outcome of various synthetic transformations.

Applications of 4 Bromo 2 Butylpyridine in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block in Complex Chemical Synthesis

Halogenated pyridines are crucial intermediates for creating pharmaceuticals, agrochemicals, and advanced materials. The presence of a halogen provides a reactive "handle" for a wide array of chemical transformations, enabling the construction of complex molecular architectures. 4-Bromo-2-butylpyridine fits within this class of valuable synthetic intermediates.

This compound functions as a key intermediate in the synthesis of a range of specialty chemicals, particularly in the pharmaceutical industry. nbinno.com The bromine atom at the 2-position can be readily displaced or coupled, allowing for the introduction of diverse functional groups. This reactivity is fundamental to building the complex heterocyclic scaffolds that are characteristic of many modern pharmaceutical compounds. nbinno.com The compound's structure can be modified to incorporate specific functionalities essential for a drug's therapeutic effect. nbinno.com Its utility is demonstrated in its role as a starting material for various bioactive molecules and drug candidates.

The primary utility of this compound in creating advanced organic scaffolds lies in its participation in transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The bromine atom serves as a key functional group, acting as a leaving group in these transformations.

Notably, it is an excellent substrate for palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. nbinno.com The Suzuki-Miyaura coupling, in particular, is a versatile method for forming carbon-carbon bonds by reacting the bromopyridine with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is crucial for synthesizing biaryl and vinylpyridine derivatives, which are important structural motifs in many biologically active molecules. For instance, a similar compound, 4-bromo-2-methylpyridine, is used in Suzuki coupling reactions to produce 2-methyl-4-phenylpyridine (B85350) derivatives. researchgate.netresearchgate.net

| Reaction Type | Bromopyridine Substrate | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromo-2-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Biaryl Pyridine (B92270) | researchgate.netresearchgate.net |

| Suzuki-Miyaura | 4-Bromo-2-methylpyridine | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Fluorinated Biaryl Pyridine | researchgate.net |

| Suzuki-Miyaura | 4-Bromo-2,2'-bipyridine | 4'-(4-boronatophenyl)-2,2':6',2''-terpyridine | Tetrakis(triphenylphosphine)palladium / Na₂CO₃ | Complex Polypyridyl Ligand | arkat-usa.org |

Applications in Coordination Chemistry

Pyridine derivatives are widely utilized in coordination chemistry due to the ability of the nitrogen atom's lone pair of electrons to coordinate with metal ions. guidechem.comnbinno.com The introduction of substituents onto the pyridine ring allows for the fine-tuning of the electronic and steric properties of the resulting ligands.

This compound is a precursor for synthesizing more complex, often multidentate, ligands used in coordination chemistry. Through cross-coupling reactions, the bromo-functional group can be replaced to link the pyridine ring to other coordinating moieties. A common strategy involves Stille or Suzuki reactions to create bipyridine or terpyridine structures. For example, 4,4'-Dibromo-2,2'-bipyridine, a related compound, is used extensively as a building block for conjugated 2,2'-bipyridine (B1663995) ligands, which are fundamental in coordination and materials chemistry. researchgate.net The synthesis of a ditopic bipyridine-terpyridine bridging ligand has been achieved via a Suzuki cross-coupling reaction between 4-bromo-2,2′-bipyridine and a terpyridine-boronic acid derivative, showcasing a key synthetic strategy applicable to this compound. arkat-usa.org

Metal complexes formed from pyridine-based ligands often exhibit catalytic activity. The design of the ligand is crucial for the performance of the resulting catalyst. By using precursors like this compound, chemists can synthesize ligands with specific steric and electronic properties to influence the activity and selectivity of a metal catalyst. Palladium-catalyzed reactions are not only used to synthesize the ligands themselves but are also a domain where the resulting metal-ligand complexes can be applied. researchgate.net For instance, complexes derived from substituted bipyridines are investigated for their roles in various catalytic processes. The ability to systematically modify the ligand structure, starting from versatile building blocks, is essential for developing novel and efficient catalytic systems for organic synthesis.

Contribution to Agrochemical Intermediate Synthesis

Halogenated pyridines are recognized as critical intermediates in the synthesis of agrochemicals. The pyridine ring is a common feature in many pesticides and herbicides. The specific substitution pattern on the ring is key to the biological activity of the final product. As a member of this chemical family, this compound represents a valuable starting material for the construction of new agrochemical candidates. The presence of the bromine atom allows for its conversion into a variety of other functional groups, enabling the exploration of a wide range of chemical structures during the discovery and development phase of new crop protection agents.

Precursor for Advanced Polymeric Materials and Dyes

The dual functionality of this compound, featuring a reactive site for polymerization and a solubilizing/modulating alkyl group, makes it an attractive monomer for the synthesis of novel polymers and dyes. The bromo-substituent at the 4-position allows for its incorporation into polymeric backbones or the core structure of dye molecules through well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.

In the realm of polymeric materials, this compound can be utilized in the synthesis of conjugated polymers. These materials are characterized by a backbone of alternating single and double bonds, which leads to delocalized π-electron systems and interesting optoelectronic properties. By copolymerizing this compound with suitable difunctional monomers, polymers containing the 2-butylpyridine (B1583359) moiety can be obtained.

The inclusion of the 2-butylpyridine unit can impart specific properties to the resulting polymer. The pyridine nitrogen can act as a site for post-polymerization modification, such as quaternization, or as a coordination site for metal ions, thereby tuning the material's electronic and photophysical properties. The butyl group enhances the solubility of the polymer in common organic solvents, which is a crucial factor for solution-based processing and fabrication of thin-film devices.

Below is a table illustrating the potential synthesis of a pyridine-containing polymer using this compound via a Suzuki polycondensation reaction.

| Reaction Scheme | Monomers | Catalyst/Conditions | Potential Polymer Properties |

| 4-Bromo-2-butylpyridine1,4-Benzenediboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene (B28343)/Water | Soluble in organic solvents, blue fluorescence, potential for use in organic light-emitting diodes (OLEDs). |

Note: The reaction scheme is a generalized representation.

Similarly, this compound can serve as a key intermediate in the synthesis of novel organic dyes. The core structure of many dyes consists of an electron-donating group and an electron-accepting group connected by a π-conjugated system. Through Sonogashira or Suzuki coupling reactions, the this compound moiety can be coupled with various aromatic and heteroaromatic building blocks to construct sophisticated dye architectures.

The pyridine ring can act as a weak electron-withdrawing group, and its electronic properties can be further modulated by the butyl substituent. The position of the nitrogen atom in the pyridine ring can also influence the intramolecular charge transfer (ICT) characteristics of the dye, which in turn determines its color and photophysical properties.

The following table presents a hypothetical synthesis of a dye molecule derived from this compound.

| Reaction Scheme | Reactants | Catalyst/Conditions | Potential Dye Properties |

| 4-Bromo-2-butylpyridineEthynyl-N,N-dimethylaniline | PdCl₂(PPh₃)₂, CuI, Et₃N | Deep yellow color, solvatochromic behavior, potential for use in dye-sensitized solar cells (DSSCs). |

Note: The reaction scheme is a generalized representation.

Development of Sensory Materials and Probes (non-biological)

The unique structural and electronic features of polymers and dyes derived from this compound make them promising candidates for the development of non-biological sensory materials and chemical probes. The pyridine nitrogen atom, with its lone pair of electrons, can act as a specific binding site for various analytes, such as metal ions or protons.

Upon binding of an analyte to the pyridine nitrogen, the electronic structure of the conjugated system can be perturbed, leading to a detectable change in the material's optical properties, such as a shift in the absorption or emission wavelength (color change) or a change in fluorescence intensity. This phenomenon forms the basis for colorimetric or fluorometric sensing.

Polymers incorporating the 2-butylpyridine unit can be fabricated into thin films or nanoparticles to create solid-state sensors. The butyl groups can enhance the processability of these materials and also create a more hydrophobic microenvironment around the sensing pyridine unit, potentially influencing the selectivity of the sensor. For instance, a thin film of a conjugated polymer containing 2-butylpyridine units could exhibit a change in its fluorescence upon exposure to acidic vapors.

Discrete dye molecules synthesized from this compound can function as soluble chemical probes for the detection of specific analytes in solution. The design of such probes would involve coupling the this compound unit with a fluorophore. The interaction of an analyte with the pyridine nitrogen could then modulate the fluorescence of the attached fluorophore through processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT).

The table below outlines the potential mechanism of a sensory material based on a polymer derived from this compound.

| Sensing Mechanism | Analyte | Interaction | Observable Signal | Potential Application |

| Fluorescence Quenching | Metal Ions (e.g., Cu²⁺) | Coordination of the metal ion to the pyridine nitrogen, leading to quenching of the polymer's fluorescence. | Decrease in fluorescence intensity. | Detection of heavy metal contamination in water. |

| Colorimetric Change | Protons (H⁺) | Protonation of the pyridine nitrogen, altering the intramolecular charge transfer characteristics of the material. | Change in the color of the material. | Visual pH sensor. |

Future Research Directions and Emerging Trends in 4 Bromo 2 Butylpyridine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of pyridine (B92270) derivatives often involves harsh conditions, hazardous reagents, and significant waste generation. rsc.org Consequently, a primary focus of future research is the development of more efficient and environmentally benign synthetic routes to 4-Bromo-2-butylpyridine and its analogs.

Key areas of development include:

Catalytic Systems: Research is moving towards replacing stoichiometric reagents with catalytic systems. For instance, iron-catalyzed cyclization reactions have been developed for the green synthesis of substituted pyridines, offering a pathway that avoids hazardous additives. rsc.org The exploration of novel biocatalysts and enzyme-mediated reactions also presents a promising green alternative for constructing the pyridine core from renewable resources. ijarsct.co.in

Process Optimization: Inspired by optimizations for similar compounds like 4-Bromo-2-methylpyridine derivatives, future work will likely focus on refining reaction conditions to improve yields and reduce waste. researchgate.net This includes the use of flow chemistry, which offers better control over reaction parameters and facilitates safer, more scalable production.

Alternative Feedstocks: A significant long-term goal is the synthesis of pyridines from renewable feedstocks like glycerol (B35011) and ammonia (B1221849) through thermo-catalytic processes over zeolite catalysts. rsc.org Adapting such methods for producing functionalized pyridines like this compound is a key challenge for sustainable chemistry.

| Approach | Key Advantages | Representative Research Area |

| Novel Catalysis | Reduced waste, milder conditions, higher atom economy. | Iron-catalyzed cyclizations, biocatalysis. rsc.orgijarsct.co.in |

| Flow Chemistry | Enhanced safety, scalability, precise process control. | Continuous production of pyridine intermediates. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability. | Thermo-catalytic conversion of glycerol. rsc.org |

Exploration of Novel Catalytic Transformations and Functionalizations

The reactivity of this compound is dominated by the bromine atom at the C4-position and the butyl group at the C2-position. The bromine atom serves as a key reactive handle, particularly for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com

Future research in this area will likely focus on:

Expanding Cross-Coupling Reactions: While Suzuki, Heck, and Sonogashira couplings are established methods, research continues to develop more robust catalysts that are effective for a wider range of substrates under milder conditions. mdpi.comnbinno.comnih.gov This includes exploring catalysts that can overcome the steric hindrance presented by the 2-butyl group.

C-H Bond Functionalization: A major trend in organic synthesis is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. beilstein-journals.org Future methodologies could target the direct introduction of functional groups onto the pyridine ring of this compound, offering a more atom-economical approach to creating complex derivatives. nih.gov

Photocatalysis: Visible-light-mediated photocatalysis has emerged as a powerful and sustainable tool for organic synthesis. eurekalert.orgchemeurope.com Applying photocatalytic methods to the functionalization of this compound could unlock novel reaction pathways, allowing for the introduction of diverse functional groups under exceptionally mild conditions. eurekalert.org

| Transformation Type | Target Bond | Significance |

| Cross-Coupling | C-Br | Established and versatile method for building molecular complexity. mdpi.com |

| C-H Functionalization | C-H | Increases atom economy by avoiding pre-functionalization steps. beilstein-journals.org |

| Photocatalysis | C-Br, C-H | Enables novel transformations under mild, sustainable conditions. chemeurope.com |

Integration into Advanced Functional Materials

The pyridine scaffold is a crucial component in many functional materials due to its electronic properties and coordination ability. beilstein-journals.org Halogenated pyridines, in particular, are vital intermediates for the synthesis of advanced materials. The unique combination of a reactive bromine site and a lipophilic butyl group makes this compound an attractive candidate for incorporation into new materials.

Emerging trends in this domain include:

Organic Electronics: Pyridine-containing molecules are being investigated as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs). Research has shown that incorporating brominated pyridine units can tune the electronic properties and improve device performance. acs.org this compound could be used as a building block to create novel materials for OLEDs, organic photovoltaics (OPVs), and field-effect transistors (OFETs).

Functional Polymers: The ability of this compound to participate in cross-coupling reactions allows for its polymerization or grafting onto polymer backbones. This could lead to the development of functional polymers with tailored electronic, optical, or sensory properties.

Ligands for Catalysis: The pyridine nitrogen can act as a ligand for metal catalysts. By functionalizing the molecule further, it is possible to create sophisticated ligands that can influence the activity and selectivity of catalytic processes.

Application of Machine Learning and AI in Reaction Prediction for Pyridine Derivatives

The use of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. bohrium.com These tools can predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes, thereby accelerating the research and development process.

For pyridine derivatives like this compound, key applications include:

Reaction Yield Prediction: ML models are being developed to predict the yield of chemical reactions with increasing accuracy. bohrium.com By training these models on large datasets of pyridine reactions, researchers can pre-screen potential reactions and prioritize those with the highest predicted success rates.

Predicting Reaction Kinetics: Quantitative Structure-Activity Relationship (QSAR) models can predict the rate constants of reactions. For instance, ML models have been successfully used to predict the reaction kinetics of reactive bromine species with organic compounds, a tool that could be directly applied to understand the reactivity of this compound. nih.gov

Mechanism and Pathway Prediction: Advanced ML algorithms can propose plausible reaction mechanisms and even design multi-step synthetic pathways. nih.gov This could help chemists discover novel and more efficient ways to synthesize and functionalize this compound. The development of Δ-learning models, which predict corrections to lower-level quantum calculations, offers a path to obtaining high-accuracy activation energies at a fraction of the traditional computational cost. rsc.orgbohrium.com

Green Chemistry Methodologies for Synthesis and Derivatization

The principles of green chemistry provide a framework for making chemical processes more sustainable. nih.gov The application of these principles to the synthesis and derivatization of this compound is a critical area of future research, with significant overlap with the development of more efficient synthetic routes.

Key green methodologies include:

Alternative Solvents: The use of environmentally benign solvents such as water, supercritical CO2, or ionic liquids can drastically reduce the environmental impact of a chemical process. benthamscience.com Ionic liquids, in particular, have shown promise as recyclable catalysts and reaction media for pyridine synthesis. benthamscience.com

Energy Efficiency: Microwave-assisted and ultrasonic-assisted syntheses can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijarsct.co.inresearchgate.net

Solvent-Free Reactions: Performing reactions without a solvent (neat) or using mechanochemical methods like ball milling represents an ideal green approach, as it minimizes waste and simplifies product purification. researchgate.net

| Green Chemistry Principle | Application to this compound | Potential Benefit |

| Safer Solvents | Use of water, ionic liquids, or bio-renewable solvents. benthamscience.com | Reduced toxicity and environmental pollution. |

| Energy Efficiency | Microwave or ultrasonic irradiation. ijarsct.co.in | Faster reactions and lower energy costs. |

| Waste Prevention | Solvent-free synthesis, catalysis, C-H functionalization. beilstein-journals.orgresearchgate.net | Higher atom economy and less chemical waste. |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-Bromo-2-butylpyridine, and how can reaction conditions be optimized?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromination of 2-butylpyridine using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in an inert solvent (e.g., DCM) is a common approach . Optimization involves adjusting stoichiometry, reaction time, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitoring by TLC or HPLC ensures intermediate purity.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of -/-NMR to verify substituent positions and integration ratios. For bromine confirmation, X-ray crystallography or mass spectrometry (ESI/HRMS) is recommended. FT-IR can identify functional groups (e.g., C-Br stretch at ~550–600 cm) . Cross-reference spectral data with PubChem or peer-reviewed syntheses of analogous bromopyridines .

Q. What solvents and storage conditions are optimal for stabilizing this compound?

- Methodological Answer : Store in anhydrous, oxygen-free solvents (e.g., THF, DMF) under inert gas (Ar/N) at –20°C to prevent degradation. Avoid prolonged exposure to light or moisture, as bromopyridines are prone to hydrolysis. Use amber vials and molecular sieves for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies in Suzuki-Miyaura or Buchwald-Hartwig coupling yields may arise from ligand choice, catalyst loading, or steric hindrance from the butyl group. Systematically test Pd catalysts (e.g., Pd(OAc), Pd(dppf)Cl) and ligands (XPhos, SPhos) under varying temperatures (80–110°C). Use DOE (Design of Experiments) to identify critical factors . Contradictions in literature should be addressed via controlled replicate studies and mechanistic probes (e.g., kinetic isotopic effects) .

Q. What strategies mitigate impurities during large-scale synthesis of this compound?

- Methodological Answer : Common impurities include dehalogenated byproducts (e.g., 2-butylpyridine) or dimerization products. Implement inline purification (e.g., continuous flow reactors with scavenger columns) and optimize quenching protocols (e.g., aqueous NaSO to remove excess Br). Advanced analytical tools like LC-MS or GC-MS with isotopic labeling can trace impurity origins .

Q. How can this compound be utilized in medicinal chemistry for target identification?

- Methodological Answer : Its bromine atom serves as a handle for late-stage functionalization via C–X bond activation. Use computational docking (e.g., AutoDock Vina) to predict binding affinity to enzymes or receptors. Pair with SAR studies by substituting the butyl chain with other alkyl/aryl groups to modulate lipophilicity and steric effects . Validate biological activity via in vitro assays (e.g., kinase inhibition) and compare with structurally related bromopyridines .

Q. What analytical techniques are critical for detecting trace degradation products in this compound formulations?

- Methodological Answer : Employ UPLC-QTOF-MS for high-resolution profiling of degradation products (e.g., hydrolyzed pyridinones). Accelerated stability studies (40°C/75% RH) coupled with kinetic modeling predict shelf-life. For quantification, use -NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.